3-(Vinylthio)propyltrimethoxysilane
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Overview
Description
3-(Vinylthio)propyltrimethoxysilane: is an organosilicon compound with the molecular formula C₈H₁₈O₃SSi and a molecular weight of 222.377 . It is characterized by the presence of a vinylthio group attached to a propyl chain, which is further connected to a trimethoxysilane group . This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Vinylthio)propyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium vinylthiolate . The reaction is carried out in an anhydrous solvent such as toluene under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux for several hours, and the product is purified by distillation .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(Vinylthio)propyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilane group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Addition Reactions: Electrophiles such as halogens or hydrogen halides.
Major Products Formed:
Hydrolysis: Silanols and siloxanes.
Oxidation: Sulfoxides and sulfones.
Addition Reactions: Halogenated or hydrogenated derivatives.
Scientific Research Applications
3-(Vinylthio)propyltrimethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of various materials, including glass, metals, and polymers, to enhance their adhesion, hydrophobicity, and chemical resistance.
Polymer Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials, improving the compatibility between organic polymers and inorganic fillers.
Biomedical Applications: It is used in the development of biocompatible coatings for medical devices and implants, enhancing their performance and longevity.
Catalysis: It is used as a ligand in the preparation of catalysts for various organic transformations
Mechanism of Action
The mechanism of action of 3-(Vinylthio)propyltrimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanol groups, which can further condense to form siloxane bonds. The vinylthio group can participate in various chemical reactions, including oxidation and addition reactions, to form a wide range of products. The unique combination of these functional groups allows the compound to interact with various substrates and modify their surface properties .
Comparison with Similar Compounds
3-Glycidoxypropyltrimethoxysilane: Contains a glycidoxy group instead of a vinylthio group, used in similar applications for surface modification and polymer chemistry.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group instead of a vinylthio group, used for similar purposes but with different reactivity.
Vinyltrimethoxysilane: Contains a vinyl group without the thio group, used in polymer chemistry and surface modification
Uniqueness: 3-(Vinylthio)propyltrimethoxysilane is unique due to the presence of both vinyl and thio groups, which provide a combination of reactivity and functionality not found in other similar compounds. This allows it to be used in a wider range of applications and provides enhanced performance in surface modification and polymer chemistry .
Properties
CAS No. |
63823-06-3 |
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Molecular Formula |
C8H18O3SSi |
Molecular Weight |
222.38 g/mol |
IUPAC Name |
3-ethenylsulfanylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C8H18O3SSi/c1-5-12-7-6-8-13(9-2,10-3)11-4/h5H,1,6-8H2,2-4H3 |
InChI Key |
XIOWFGAZSNMDKS-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSC=C)(OC)OC |
Origin of Product |
United States |
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